molecular formula C7H15NO B12825802 3-Methoxy-3-propylazetidine

3-Methoxy-3-propylazetidine

Cat. No.: B12825802
M. Wt: 129.20 g/mol
InChI Key: VDVFAXXMKBWCOG-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are valuable substrates in organic chemistry. nih.gov They serve as versatile building blocks for the synthesis of other nitrogen-containing compounds with potential biological properties. nih.gov The utility of azetidines stems from their unique combination of stability and reactivity, which allows for their functionalization at various positions on the ring. nih.govrsc.org This has led to their incorporation into a wide array of molecules, including pharmaceuticals, and their use as chiral auxiliaries and catalysts in organic synthesis. magtech.com.cn The prevalence of the azetidine (B1206935) motif in biologically active molecules continues to drive the development of new synthetic methods for their preparation. rsc.org

Inherent Ring Strain and its Influence on Azetidine Reactivity and Synthesis

The chemical behavior of azetidines is largely governed by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the less stable and more reactive aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.org This ring strain makes the azetidine ring susceptible to ring-opening reactions, providing a powerful tool for the synthesis of acyclic and other heterocyclic compounds. ub.bw

The synthesis of the azetidine ring itself is a challenge due to this ring strain. ub.bw Common synthetic strategies involve intramolecular cyclizations of 1,3-amino alcohols or 1,3-haloamines, and intermolecular [2+2] cycloadditions. researchgate.net The strain in the azetidine ring not only influences its reactivity but also imparts a rigid conformation, which can be advantageous in the design of pharmacologically active compounds. researchgate.net

Overview of Advanced Academic Research Trends in Azetidine Science

Current research in azetidine chemistry is focused on several key areas. There is a continuous effort to develop novel and more efficient synthetic methods for the construction of the azetidine ring, including enantioselective approaches to produce chiral azetidines. acs.org Recent advancements include the use of photocatalysis, such as the aza Paternò–Büchi reaction, to facilitate [2+2] cycloadditions. acs.org

Another significant trend is the exploration of new reactions to functionalize the azetidine ring. This includes direct metal-based functionalization, which allows for regio- and stereoselective modifications. rsc.org Furthermore, the ring-expansion reactions of azetidines are gaining considerable attention as a route to other important heterocyclic systems. ub.bw The unique properties of azetidines also make them attractive as ligands in asymmetric catalysis and as building blocks in the synthesis of peptidomimetics. ub.bw

Properties of 3-Methoxy-3-propylazetidine

The specific compound of interest, this compound, is a substituted azetidine. While extensive research on this particular molecule is not widely available, its basic properties can be determined.

PropertyValue
Molecular FormulaC8H17NO
InChIInChI=1S/C8H17NO/c1-3-4-8(7-10-2)5-9-6-8/h9H,3-7H2,1-2H3
InChIKeyNot available
SMILESCCC(C1CN1)(OC)C
CAS Number1782531-71-8 leyan.com

This table is interactive. Users can sort and filter the data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-methoxy-3-propylazetidine

InChI

InChI=1S/C7H15NO/c1-3-4-7(9-2)5-8-6-7/h8H,3-6H2,1-2H3

InChI Key

VDVFAXXMKBWCOG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CNC1)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Azetidine Derivatives

Classical Approaches to Azetidine (B1206935) Ring Formation

Intramolecular Cyclization Reactions

Intramolecular cyclization is a foundational strategy for constructing the azetidine ring. This approach typically involves a linear precursor containing a nitrogen nucleophile and an electrophilic carbon center separated by a two-carbon linker, leading to a 4-exo cyclization.

One prominent method is the cyclization of γ-amino alcohols or their derivatives. For instance, β-amino alcohols can be converted into diversely substituted N-aryl-2-cyanoazetidines through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org Another powerful technique is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from readily available amine precursors. rsc.org This reaction proceeds via an alkyl–Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org

The intramolecular aminolysis of epoxides also serves as an effective route. Lanthanide(III) triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording 3-hydroxyazetidines in high yields. nih.gov This method is notable for its tolerance of acid-sensitive and Lewis basic functional groups. nih.gov

Precursor TypeReactionCatalyst/ReagentProduct Type
γ-HaloaminesIntramolecular SN2BaseSubstituted Azetidines
HomoallylaminesOxidative CyclizationNBS, Cs₂CO₃Spiro-azetidines
cis-3,4-Epoxy aminesIntramolecular AminolysisLa(OTf)₃3-Hydroxyazetidines
γ-Amino alcohol derivativeMesylation/CyclizationMsCl, BaseSubstituted Azetidines
Amine with γ-C-H bondC-H AminationPd(II), OxidantFunctionalized Azetidines

Table 1: Overview of Intramolecular Cyclization Strategies for Azetidine Synthesis.

Nucleophilic Displacement Strategies for Azetidine Ring Closure

Nucleophilic displacement is a cornerstone of azetidine synthesis, where an intramolecular SN2 reaction forms the strained four-membered ring. nih.gov This process involves a nitrogen atom acting as an internal nucleophile, attacking a γ-carbon atom and displacing a suitable leaving group.

Common precursors for this strategy are γ-haloamines or γ-amino alcohols activated with a sulfonate ester (e.g., mesylate, tosylate). The success of the cyclization is often dependent on the nature of the substituents and the reaction conditions. For example, the synthesis of enantiopure azetidines can be achieved from chiral β-amino alcohols, which are converted to their corresponding γ-mesylates or halides, followed by base-promoted cyclization. organic-chemistry.org

A direct and efficient one-pot synthesis involves the reaction of primary amines with the in situ generated bis-triflates of 2-substituted-1,3-propanediols, yielding various 1,3-disubstituted azetidines. organic-chemistry.org This approach highlights the utility of nucleophilic displacement in assembling the azetidine core with control over the substitution pattern.

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a convergent and atom-economical approach to the azetidine ring, rapidly building molecular complexity from simpler starting materials.

[2+2] Cycloaddition Strategies for Azetidine and Azetine Formation

The [2+2] cycloaddition is one of the most direct methods for constructing the azetidine framework. The most notable example is the aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene. rsc.orgresearchgate.net Recent advancements have enabled this reaction to proceed using visible light and a photocatalyst, overcoming the limitations of using high-energy UV light. rsc.orgamazonaws.com For instance, an Iridium(III) photocatalyst can activate 2-isoxazoline-3-carboxylates via triplet energy transfer, which then react with a broad range of alkenes to form highly functionalized azetidines. rsc.org This method is particularly valuable as it allows for the synthesis of densely functionalized products that are otherwise difficult to access. rsc.org

Another key [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene with an imine to produce a β-lactam (azetidin-2-one). mdpi.com These β-lactams are important synthetic intermediates that can be reduced to the corresponding azetidines. magtech.com.cn The stereoselectivity of the Staudinger reaction can often be controlled by the reaction conditions and the nature of the substituents on both the ketene and the imine. researchgate.net

Azetines, the unsaturated analogues of azetidines, can also be synthesized via [2+2] cycloaddition. The reaction of imines with alkynes can yield 2-azetines, while the cycloaddition of nitriles with alkenes can produce 1-azetines. nih.gov These azetines can subsequently be reduced to furnish the saturated azetidine ring. nih.gov

Reaction NameComponentsConditionsProduct
Aza Paternò–BüchiImine + AlkenePhotochemical (UV or Visible Light + Catalyst)Azetidine
Staudinger SynthesisKetene + ImineThermalβ-Lactam (Azetidin-2-one)
Imine-Alkyne CycloadditionImine + AlkyneThermal or Catalytic2-Azetine
Nitrile-Alkene CycloadditionNitrile + AlkeneThermal or Catalytic1-Azetine

Table 2: Summary of [2+2] Cycloaddition Strategies.

[3+1] Cycloaddition Reactions and Their Application

[3+1] Cycloaddition reactions provide an alternative pathway to the azetidine core by combining a three-atom component with a single-atom synthon. A notable example involves the copper-catalyzed enantioselective [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates, which produces tetrasubstituted 2-azetines with high enantiomeric excess. nih.gov These azetines can then be reduced to the corresponding azetidines. nih.gov

Another strategy involves the ring expansion of aziridines with carbenes, which can be considered a net [3+1] cycloaddition. nih.gov Similarly, a photo-induced copper-catalyzed [3+1] radical cascade cyclization of simple alkyl amines with alkynes has been developed, offering an atom-economic route to highly substituted azetidines and broadening the accessible substitution patterns. nih.gov

Multicomponent Reactions for Substituted Azetidines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. An innovative MCR for the synthesis of C-3 functionalized azetidines utilizes the strain-release of 1-azabicyclo[1.1.0]butanes (ABBs). thieme-connect.de In a process combining photoredox and copper catalysis, an ABB reacts with a diene and a cyanating source (TMS-CN) to generate azetidines with a C-3 all-carbon quaternary center. thieme-connect.de This method is significant as it allows for the construction of complex substitution patterns that are challenging to achieve through other means. thieme-connect.de

Another three-component coupling reaction enables the synthesis of 2,3-disubstituted azetidines from azetines, allylic electrophiles, and a boron source (B₂pin₂) under copper catalysis. acs.org This reaction introduces two versatile functional groups to the azetidine ring with complete stereocontrol. acs.org

Functional Group Transformations on Existing Azetidine Scaffolds

The modification of pre-existing azetidine rings is a crucial strategy for the synthesis of diverse derivatives. These methods allow for the late-stage introduction of functional groups, providing access to a wide array of substituted azetidines.

Reduction of Azetidin-2-ones to Azetidines

A common and effective method for the preparation of azetidines is the reduction of their corresponding β-lactams, also known as azetidin-2-ones. This transformation is a key step in many synthetic routes, converting a carbonyl group into a methylene (B1212753) group to yield the saturated azetidine ring.

Various reducing agents can be employed for this purpose, with diisobutylaluminium hydride (DIBAL-H) and chloroalanes being particularly effective. rsc.org The choice of reagent is critical to ensure high yields and chemoselectivity. However, the inherent ring strain of the four-membered ring presents a challenge, as some conditions, particularly those involving Lewis acids and alanes, can lead to undesired ring-opening. rsc.org This side reaction is more pronounced when the azetidine nucleus is substituted with electron-rich groups, such as a phenyl group. rsc.org

Table 1: Reagents for the Reduction of Azetidin-2-ones

Reducing Agent Key Characteristics Potential Issues
Diisobutylaluminium hydride (DIBAL-H) Effective for chemoselective reduction. Can lead to ring-opening in the presence of certain substituents.

Chemoselective Displacement Reactions

Chemoselective displacement reactions on the azetidine scaffold offer a powerful tool for late-stage functionalization. researchgate.net These reactions involve the selective substitution of a leaving group on the azetidine ring with a variety of nucleophiles. This approach allows for the introduction of diverse functional groups at specific positions of the azetidine core, enabling the synthesis of a broad range of derivatives with tailored properties.

One notable application of this methodology is the chemoselective deprotection of a nitrogen-protecting group, followed by substitution at the azetidine nitrogen. researchgate.netnih.gov This allows for the modification of the nitrogen substituent, which can significantly influence the biological activity and physicochemical properties of the final compound. Such strategies are particularly valuable in the context of creating libraries of compounds for drug discovery. nih.gov

Catalytic Strategies for Azetidine Synthesis

Catalytic methods have emerged as highly efficient and versatile tools for the construction of the azetidine ring. These strategies often offer advantages in terms of reaction conditions, substrate scope, and stereoselectivity.

Metal-Catalyzed Ring Closure Reactions

A variety of metal catalysts have been successfully employed to promote the intramolecular cyclization of acyclic precursors to form the azetidine ring. These reactions typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Copper(I)-catalyzed Reactions: Copper(I) catalysts have proven to be versatile in the synthesis of azetidine derivatives. One approach involves a multicomponent reaction between terminal alkynes, sulfonyl azides, and carbodiimides to produce functionalized azetidines. organic-chemistry.org Another powerful method is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.org Furthermore, copper(I) can catalyze the skeletal rearrangement of O-propargylic oximes, leading to the formation of azetidine nitrones through a tandem chemrxiv.orgrsc.org-rearrangement and 4π-electrocyclization cascade. acs.orgnih.govacs.org

Palladium-catalyzed Reactions: Palladium-catalyzed intramolecular C-H amination has become a prominent strategy for azetidine synthesis. organic-chemistry.orgacs.org This method often utilizes a directing group, such as picolinamide, to facilitate the cyclization of amine substrates onto unactivated C(sp³)–H and C(sp²)–H bonds at the γ and δ positions. acs.orgnih.gov This approach is notable for its relatively low catalyst loading and use of inexpensive reagents. nih.gov The mechanism can involve a reductive elimination from an alkyl-Pd(IV) intermediate. rsc.org This strategy has also been applied to the synthesis of complex polycyclic and azabicyclic scaffolds containing the azetidine moiety. acs.org

Lanthanum(III)-catalyzed Reactions: Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have been identified as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. nih.govfrontiersin.org These Lewis acids can activate the epoxide ring towards nucleophilic attack by the tethered amine, facilitating the ring-closing reaction. nih.govfrontiersin.org This method is advantageous as it can proceed in the presence of acid-sensitive functional groups. nih.gov

Table 2: Overview of Metal-Catalyzed Azetidine Syntheses

Catalyst Reaction Type Substrates
Copper(I) Multicomponent Reaction Terminal alkynes, sulfonyl azides, carbodiimides organic-chemistry.org
Copper(I) Radical Annulation Aliphatic amines, alkynes the-innovation.org
Copper(I) Skeletal Rearrangement O-propargylic oximes acs.orgnih.govacs.org
Palladium Intramolecular C-H Amination Picolinamide-protected amines organic-chemistry.orgacs.orgnih.gov

Photocatalytic Approaches to Azetidines

Photocatalysis has recently emerged as a mild and powerful tool for the synthesis of azetidines. These methods utilize visible light to generate reactive intermediates that can undergo cycloaddition or other ring-forming reactions.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. researchgate.netrsc.org Visible-light photocatalysis has enabled the development of milder and more selective versions of this reaction. nih.gov For instance, iridium-based photocatalysts can be used to activate oximes or alkenes for the [2+2] cycloaddition. rsc.orgresearchgate.netnih.gov A notable strategy involves the use of 2-isoxazoline-3-carboxylates as oxime precursors, which can be activated by an Ir(III) photocatalyst via triplet energy transfer. rsc.org

Another innovative photocatalytic approach involves the radical strain-release (RSR) functionalization of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org This visible-light-driven method allows for the synthesis of densely functionalized azetidines by reacting ABBs with radical intermediates generated photocatalytically. chemrxiv.org

Strain-Release Functionalization via Organometallic Intermediates

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of 3-substituted azetidines through strain-release functionalization. rsc.org This strategy involves the nucleophilic addition of organometallic reagents to in situ generated ABBs, leading to the selective formation of 3-functionalized azetidine intermediates. chemrxiv.orgrsc.orgrsc.org

A variety of organometallic nucleophiles, including Grignard reagents, can be employed in this transformation to introduce alkyl and aryl groups at the C3 position of the azetidine ring. rsc.org This methodology provides a modular and programmable route to access complex and stereochemically defined azetidines. nih.govchemrxiv.org The process can also be extended to a one-pot bis-functionalization, where both the C3 position and the nitrogen atom of the azetidine are functionalized in a single sequence. chemrxiv.orgrsc.orgrsc.org

C–H Bond Functionalization for Azetidine Diversification

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy for the late-stage diversification of complex molecules, including azetidine derivatives. This approach avoids the need for pre-functionalized substrates, streamlining synthetic routes. While specific examples detailing the C–H functionalization of 3-Methoxy-3-propylazetidine are not prominent in the literature, methodologies developed for other substituted azetidines provide a clear blueprint for potential applications.

Recent advancements have demonstrated that directing groups can be employed to achieve site-selective C–H activation. For N-protected azetidines, groups such as picolinamide have been utilized to direct transition metal catalysts, like palladium, to activate C(sp³)–H bonds at the γ-position, leading to the formation of azetidine rings. This strategy could conceptually be adapted for the functionalization of an existing azetidine core. For a compound like This compound , the nitrogen atom or a suitable N-protecting group could direct a catalyst to functionalize the propyl chain or even the azetidine ring itself, although the latter is more challenging due to ring strain.

Photoredox catalysis has also emerged as a mild and efficient method for C–H functionalization. Copper-catalyzed photoredox reactions have been used for the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, involving the functionalization of two α-amino C(sp³)–H bonds to construct the azetidine ring acs.org. This principle could be extended to the post-synthetic modification of azetidines.

The following table summarizes representative examples of C–H functionalization applied to azetidine synthesis and diversification, which could be conceptually applied to substrates like This compound .

Catalyst/ReagentSubstrate TypeFunctionalization TypeProductRef.
Pd(OAc)₂ / AgOAcN-Picolinamide protected aminesIntramolecular γ-C(sp³)–H aminationFunctionalized azetidines nih.gov
Copper PhotocatalystTertiary alkylamines and alkynes[3+1] Radical Cascade CyclizationHighly functionalized azetidines acs.org
Rhodium catalystsAzetidine derivativesLate-stage C-H arylationArylated azetidines researchgate.net

Stereoselective and Enantioselective Synthesis of Azetidine Derivatives

The construction of stereochemically defined azetidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. The synthesis of a chiral center at the C3 position, as in a potential chiral variant of This compound , would require precise control over stereochemistry.

Asymmetric catalysis offers a direct and efficient route to enantioenriched azetidines from achiral precursors. Various catalytic systems have been developed for the asymmetric synthesis of the azetidine core.

Copper-catalyzed reactions have shown significant promise. For instance, a highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of boryl and allyl groups across the double bond, creating two new stereogenic centers with high stereocontrol nih.govacs.orgdntb.gov.ua. Subsequent modification of the boryl and allyl functionalities can lead to a variety of chiral 2,3-disubstituted azetidines nih.govacs.orgdntb.gov.ua. While this method applies to azetines as precursors, it highlights the power of copper catalysis in stereoselective azetidine synthesis.

Another notable example is the copper(I)-catalyzed asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-ylides to produce chiral 2-azetine-carboxylates nih.govacs.org. These intermediates can then be stereoselectively hydrogenated to yield tetrasubstituted azetidines with excellent stereocontrol nih.gov.

The table below presents examples of asymmetric catalysis in the synthesis of chiral azetidine derivatives.

Catalytic SystemReaction TypeSubstrate ScopeEnantiomeric Excess (ee)Ref.
CuBr / (S,S)-L1 (bisphosphine)Boryl allylation of azetines2-Substituted allyl phosphatesUp to 99% dntb.gov.ua
Copper(I) / Chiral sabox ligand[3+1]-Cycloadditionγ-Substituted enoldiazoacetatesUp to 99% nih.gov
AzePhenol dinuclear zinc catalystAsymmetric Michael addition4-Hydroxyl pyrones and β,γ-unsaturated α-keto estersUp to 94% researchgate.net

Diastereoselective synthesis is crucial when creating molecules with multiple stereocenters. For a molecule like This compound , if other substituents were present on the ring, controlling their relative stereochemistry would be essential.

Diastereoselective approaches often rely on substrate control, where an existing chiral center directs the stereochemical outcome of a subsequent reaction. For example, the α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile can proceed with high diastereoselectivity, leading to trans-2,3-disubstituted azetidines uni-muenchen.de. The directing effect of the N-protecting group and the inherent conformational preferences of the azetidine ring play a key role in this stereocontrol.

Iodine-mediated cyclization of homoallyl amines has been shown to produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization with excellent diastereoselectivity researchgate.net. The relative stereochemistry can be controlled by the reaction conditions.

The following table illustrates examples of diastereoselective transformations in azetidine synthesis.

MethodSubstrateProductDiastereomeric Ratio (d.r.)Ref.
α-Lithiation and electrophilic trappingN-Thiopivaloyl-3-hydroxyazetidinetrans-2-Substituted 3-hydroxyazetidinesHigh trans-selectivity uni-muenchen.de
Iodine-mediated cyclizationHomoallyl aminescis-2,4-Iodo-azetidinesHigh cis-selectivity researchgate.net
Reduction of chiral azetinylcarbinolsChiral azetinylcarbinolsStereoselective β-amino alcoholsHigh diastereoselectivity organic-chemistry.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. After the desired stereocenter has been established, the auxiliary can be removed. This is a robust and widely used strategy for asymmetric synthesis.

The use of tert-butanesulfinamide as a chiral auxiliary has been particularly effective in the synthesis of enantioenriched C2-substituted azetidines acs.org. In this approach, an achiral 1,3-bis-electrophile condenses with the chiral auxiliary to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization proceed with high diastereoselectivity, dictated by the chiral auxiliary. Cleavage of the auxiliary then affords the enantioenriched azetidine acs.org. This methodology is versatile, allowing for the introduction of aryl, vinyl, allyl, and alkyl substituents at the C2-position.

(S)-1-Phenylethylamine has also been employed as a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids rsc.org. The stereochemistry of the final product is controlled by the chiral amine, which can be removed in later steps.

The table below provides examples of chiral auxiliary-mediated syntheses of azetidines.

Chiral AuxiliaryKey Reaction StepProduct ScopeDiastereomeric Excess (d.e.)Ref.
tert-ButanesulfinamideOrganometallic addition to sulfinimine and cyclizationC2-Aryl, vinyl, allyl, alkyl azetidinesUp to >95:5 d.r. acs.org
(S)-1-PhenylethylamineCyclization to form azetidine ringAzetidine-2,4-dicarboxylic acidsHigh enantiomeric purity rsc.org
OxazolidinonesAldol reactions, alkylationsVarious functionalized productsHigh diastereoselectivity wikipedia.org

Mechanistic Investigations of Azetidine Chemistry

Reaction Pathway Elucidation in Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring can be achieved through various synthetic strategies, each with distinct mechanistic pathways. Common methods include intramolecular cyclizations, cycloadditions, and ring expansions. magtech.com.cn

Intramolecular Cyclizations: One of the most direct methods for azetidine synthesis is the intramolecular nucleophilic substitution of γ-amino halides or related substrates. frontiersin.org Another advanced approach involves palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. The mechanism of this reaction involves the formation of an amino-alkyl-Pd(IV) species. A key step is the reductive elimination at this center, which is promoted by an oxidant and an additive, leading to the formation of the azetidine ring. rsc.org

Photochemical methods also provide a powerful route to azetidines. The Norrish–Yang cyclization, for instance, involves an intramolecular 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate which then cyclizes to form an azetidinol. beilstein-journals.orgresearchgate.net Additionally, radical cyclizations offer another pathway. A copper-catalyzed photo-induced radical annulation of aliphatic amines with alkynes proceeds via an α-aminoalkyl radical. This radical adds to the alkyne to form a vinyl radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) followed by a 4-exo-trig cyclization to yield the azetidine product. nih.gov A similar anti-Baldwin 4-exo-dig radical cyclization of ynamides has also been developed using copper photoredox catalysis. nih.gov

[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for constructing the azetidine skeleton. rsc.orgrsc.org Mechanistic studies suggest these reactions can proceed through different excited states. For example, the reaction of 2-isoxazoline-3-carboxylates with alkenes, promoted by an Iridium(III) photocatalyst, occurs via triplet energy transfer, as the singlet excited state was found to be unreactive. rsc.org In other cases, stereospecificity suggests the reaction proceeds through a singlet state exciplex. rsc.org

Ring Expansion and Rearrangement: Azetidines can also be synthesized from smaller, three-membered rings. The rearrangement of aziridines, particularly 2-(bromomethyl)aziridines, can lead to 3-substituted azetidines. rsc.org Mechanistic studies, supported by computational analysis, suggest this transformation can proceed through the formation of a bicyclic aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack by a solvent molecule, like methanol, leads to the ring-expanded azetidine product. rsc.orgresearchgate.net

Ring Formation MethodKey Mechanistic FeatureIntermediate SpeciesRef
Pd-Catalyzed C-H AminationReductive elimination from Pd(IV)Alkyl-Pd(IV) complex rsc.org
Norrish-Yang Cyclization1,5-hydrogen atom transfer1,4-biradical beilstein-journals.org
Radical Annulation1,5-HAT and 4-exo-trig cyclizationα-aminoalkyl and vinyl radicals nih.gov
Aza Paternò-Büchi Reaction[2+2] photocycloadditionExcited state triplet or singlet exciplex rsc.orgrsc.org
Aziridine (B145994) RearrangementRing expansion via intramolecular displacementBicyclic aziridinium ion rsc.orgresearchgate.net

Understanding Regioselectivity and Stereoselectivity in Azetidine Reactions

Controlling regioselectivity and stereoselectivity is paramount in the synthesis and functionalization of complex azetidines.

Regioselectivity: In nucleophilic ring-opening reactions of unsymmetrically substituted azetidines, the site of attack is governed by a balance of electronic and steric effects. magtech.com.cn Azetidines are often activated with a Lewis acid or by conversion to a quaternary ammonium (B1175870) salt. magtech.com.cn Nucleophilic attack is electronically favored at carbon atoms adjacent to the nitrogen that can stabilize a positive charge in the transition state, such as benzylic or allylic positions. magtech.com.cn However, sterically demanding nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn For instance, the regioselective ring opening of azetidines with organotrifluoroborates is proposed to proceed through an acid-promoted N-activation to form a carbocationic intermediate, which is then intercepted by the nucleophile. rsc.org

Stereoselectivity: The synthesis of chiral azetidines with specific stereochemistry is a significant area of research.

Diastereoselective Synthesis: The reduction of C-3 functionalized azetidin-2-ones with sodium borohydride (B1222165) can lead to the diastereoselective formation of trans-azetidines. rsc.org Similarly, copper-catalyzed boryl allylation of azetines allows for the introduction of two functional groups with complete relative stereocontrol, governed by a syn-addition mechanism. acs.org

Enantioselective Synthesis: Asymmetric catalysis provides a powerful tool for producing enantioenriched azetidines. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov Another example is the highly enantioselective ring-opening of 3-substituted azetidines using a chiral squaramide hydrogen-bond donor catalyst, which achieves excellent enantioselectivity (up to 97% e.e.) across a broad range of substrates. acs.org The stereoselective preparation of azetidine–borane complexes has also been achieved, with selectivity dependent on the reaction temperature. acs.org

The following table summarizes examples of stereoselective azetidine syntheses.

Reaction TypeCatalyst/ReagentStereochemical ControlOutcomeRef
Oxidative CyclizationGold catalystChiral sulfonamide auxiliaryChiral azetidin-3-ones (>98% e.e.) nih.gov
Ring OpeningChiral squaramide catalystAsymmetric catalysisEnantioenriched γ-amido amides (up to 97% e.e.) acs.org
Difunctionalization of AzetinesCu/bisphosphine catalystAsymmetric catalysisChiral 2,3-disubstituted azetidines (>99% e.e.) acs.org
Reduction of Azetidin-2-onesSodium BorohydrideSubstrate controlDiastereoselective formation of trans-azetidines rsc.org

Role of Transition States and Intermediates in Azetidine Transformations

The outcomes of azetidine reactions are dictated by the energies and structures of their transition states and intermediates. Computational studies, often using Density Functional Theory (DFT), have become indispensable for elucidating these transient species. sciencedaily.commdpi.com

Intermediates:

Biradicals: In the photochemical Norrish–Yang cyclization, the key intermediate is a 1,4-biradical formed after a 1,5-hydrogen abstraction step. The subsequent ring closure of this biradical forges the azetidine ring. beilstein-journals.org

Radical Species: Copper-catalyzed radical cyclizations involve a cascade of radical intermediates. nih.govnih.gov DFT calculations have shown that the formation of a tertiary radical intermediate is critical for the success of the 4-exo-trig cyclization in the synthesis of azetidines from aliphatic amines and alkynes. nih.gov

Aziridinium Ions: The rearrangement of 2-bromomethylaziridines to 3-methoxyazetidines proceeds through a bicyclic aziridinium ion intermediate. The regioselectivity of the subsequent ring-opening by a nucleophile is determined by the relative energies of the transition states leading to different products. rsc.orgresearchgate.net

Carbocationic Intermediates: Acid-mediated intramolecular ring-opening of certain N-substituted azetidines involves protonation of the azetidine nitrogen, which facilitates ring opening to form a more stable species, such as a lactone intermediate. nih.gov Similarly, acid-promoted ring-opening by external nucleophiles can proceed via a carbocationic intermediate. rsc.org

Transition States: Computational modeling helps to rationalize observed selectivity by comparing the energies of different possible transition states. For example, in the synthesis of 2-arylazetidines from the ring-opening of oxiranes, quantum chemical investigations explained the observed regioselectivity and stereoselectivity, providing a deeper understanding of Baldwin's rules based on the balance between ring strain and orbital overlap in the transition state. acs.org In photo-induced radical cyclizations, the diastereoselectivity favoring the anti-isomer is rationalized by a steric-based model where the molecule adopts a less-strained transition state during the cyclization step. nih.gov In enantioselective catalysis, the catalyst interacts with the substrate to stabilize the transition state leading to one enantiomer over the other, often through noncovalent interactions like hydrogen bonding. acs.org

Reactivity and Further Derivatization of Azetidine Architectures

Ring-Opening Reactions of Azetidines

Ring-opening reactions are a cornerstone of azetidine (B1206935) chemistry, providing a pathway to linear amine derivatives. These reactions typically require activation of the azetidine nitrogen, often by protonation or conversion to a quaternary azetidinium salt, which enhances the electrophilicity of the ring carbons. magtech.com.cnbohrium.com The regioselectivity of the nucleophilic attack is a critical aspect, influenced by the electronic and steric properties of both the azetidine substituents and the incoming nucleophile. magtech.com.cn

The formation of new carbon-carbon bonds via the ring-opening of azetidines is a powerful tool in organic synthesis. This can be achieved using a variety of carbon-based nucleophiles. While the direct reaction is often challenging, the conversion of the azetidine to a more reactive azetidinium ion facilitates this transformation. For the 3-Methoxy-3-propylazetidine scaffold, nucleophilic attack can theoretically occur at either the C2 or C4 positions. The regioselectivity is dependent on factors such as the nature of the N-substituent and the nucleophile itself. magtech.com.cnbohrium.com Sterically demanding nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn

Nucleophile TypeActivating AgentPotential Product from this compound
OrganocupratesLewis Acid (e.g., BF₃·OEt₂)γ-Amino ether with new C-C bond at C2 or C4
Grignard ReagentsN-Activation (e.g., Chloroformate)γ-Amino ether with new C-C bond at C2 or C4
EnolatesN-Activation (e.g., Alkyl Halide)Functionalized linear amine derivative

This table represents plausible reactions based on general azetidine reactivity.

The inherent ring strain of the azetidine ring is a key driver for its cleavage and subsequent functionalization. rsc.orgresearchwithrutgers.combeilstein-journals.org This "strain-release" concept is a powerful strategy in synthesis. chemrxiv.org Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can be used to generate functionalized azetidines through reactions that relieve this strain. uni-muenchen.de Similarly, the pre-existing strain in a molecule like this compound makes its C-N bonds susceptible to cleavage under appropriate conditions, such as with electrophilic activation, enabling the introduction of new functional groups. rsc.orgbeilstein-journals.org This approach combines the formation of a strained intermediate with a subsequent ring-opening event to yield complex products. beilstein-journals.org

Under certain conditions, azetidines can undergo rearrangement to form more stable five-membered rings, such as pyrrolidines. This isomerization is a known pathway, particularly for azetidines bearing a leaving group on a substituent adjacent to the ring. For instance, the thermal isomerization of 2-(iodomethyl)azetidine derivatives to 3-iodopyrrolidines has been documented. rsc.orgrsc.org This process is believed to proceed through an intermediate aziridinium (B1262131) ion, which then undergoes intramolecular nucleophilic attack to form the larger ring. rsc.orgrsc.org While not directly studied for this compound, a similar pathway could potentially be induced if a suitable leaving group were installed at the C2 or C4 position, with the reaction temperature being a critical factor in determining the product outcome. researchgate.net

Ring-Expansion Reactions of Azetidines

Beyond isomerization, the azetidine ring can be expanded to form larger heterocycles. A common method for one-carbon ring expansion is the reaction with a diazo compound in the presence of a copper catalyst, which proceeds via a beilstein-journals.orgnih.gov-Stevens rearrangement of an intermediate ammonium (B1175870) ylide. nih.govchemrxiv.org This has been demonstrated for the conversion of azetidines to pyrrolidines. nih.govchemrxiv.org Another strategy involves the intramolecular N-alkylation of an azetidine with a side chain containing a leaving group, forming a bicyclic azetidinium ion that can be opened by nucleophiles to yield expanded rings like pyrrolidines or even azepanes. acs.org The application of these methods to this compound would provide access to substituted pyrrolidines and other larger nitrogen-containing rings.

Reaction TypeReagentsResulting Ring System
beilstein-journals.orgnih.gov-Stevens RearrangementDiazo compound, Copper catalystPyrrolidine
Intramolecular Alkylation/OpeningActivating agent, NucleophilePyrrolidine or Azepane

This table outlines general ring-expansion strategies applicable to azetidine scaffolds.

Post-Synthetic Functionalization of Azetidine Scaffolds

Modifying the azetidine scaffold without ring cleavage offers a direct route to novel derivatives. These post-synthetic functionalizations can target either the ring nitrogen or the carbon framework.

For an N-H azetidine, the nitrogen atom is the most nucleophilic site and is readily functionalized. Standard N-alkylation and N-acylation reactions can be used to introduce a wide variety of substituents.

Functionalization of the carbon skeleton of the azetidine ring is more challenging but can be achieved. One strategy involves the deprotonation (lithiation) of a C-H bond alpha to the nitrogen atom on an N-protected azetidine. mdpi.com The resulting organolithium species can then be trapped with various electrophiles to install substituents at the C2 or C4 positions. The choice of the nitrogen protecting group is crucial for directing the lithiation and ensuring the stability of the intermediate. mdpi.com

Examples of Direct Functionalization:

N-Alkylation: Reaction with an alkyl halide in the presence of a base.

N-Acylation: Reaction with an acyl chloride or anhydride.

C2/C4-Functionalization: α-lithiation of an N-protected azetidine followed by reaction with an electrophile (e.g., alkyl halide, aldehyde, ketone). mdpi.com

Cycloaddition Reactions Involving Azetidine Nitrones

The derivatization of the azetidine core through cycloaddition reactions represents a powerful strategy for the synthesis of complex heterocyclic systems. A key approach involves the formation of an azetidine nitrone, which can then undergo [3+2] cycloaddition with various dipolarophiles. This methodology allows for the introduction of new stereocenters and functional groups, significantly expanding the chemical space accessible from simple azetidine precursors. Although specific studies on the cycloaddition reactions of nitrones derived directly from this compound are not extensively documented in the literature, the reactivity of analogous azetidine nitrones provides a strong basis for predicting their chemical behavior.

Nitrones are 1,3-dipoles that readily react with alkenes, alkynes, and other electron-rich or electron-poor π-systems in a concerted, pericyclic reaction to form five-membered isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively wikipedia.orgorganicreactions.orgresearchgate.net. The regioselectivity of this reaction is primarily governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other wikipedia.org.

The general reactivity of azetidine nitrones in [3+2] cycloaddition reactions has been demonstrated. For instance, various azetidine nitrones have been successfully prepared and subsequently reacted with dipolarophiles such as alkynoates acs.org. These reactions provide a direct pathway to densely substituted azetidine derivatives acs.org. The formation of the azetidine nitrone itself can be accomplished through synthetic routes like the copper(I)-catalyzed rearrangement of O-propargylic oximes acs.org.

A hypothetical reaction scheme for a nitrone derived from this compound with a generic alkyne, dimethyl acetylenedicarboxylate, is depicted below. This reaction is expected to yield a bicyclic product containing an isoxazoline ring fused to the azetidine core.

Scheme 1: Hypothetical [3+2] Cycloaddition of a this compound Nitrone

Caption: The [3+2] cycloaddition of the nitrone of this compound with an alkyne dipolarophile is expected to form a novel spiro-heterocyclic system.

The stereochemical outcome of such cycloadditions is a critical aspect, often leading to the formation of multiple new stereocenters chem-station.com. The diastereoselectivity can be influenced by the substituents on both the azetidine ring and the dipolarophile.

To illustrate the outcomes of such reactions, the following table presents data from studies on analogous azetidine nitrone cycloadditions.

Azetidine Nitrone ReactantDipolarophileProductYield (%)Reference
Fluorenone-tethered azetidine nitroneDimethyl but-2-ynedioate[3+2] cycloadduct53 acs.org
[2.2]Paracyclophane-derived azetidine nitroneNot specifiedNot specifiedGood yields acs.org

The research in this area indicates that the cycloaddition of azetidine nitrones is a versatile and efficient method for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science acs.org. Further investigation into the cycloaddition reactions of nitrones specifically derived from this compound would be valuable to fully explore the synthetic potential of this particular scaffold.

Spectroscopic and Structural Elucidation of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azetidine (B1206935) Analysis

NMR spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ¹⁵N, it is possible to map the entire carbon-hydrogen framework and identify the position of heteroatoms.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

The confirmation of the 3-Methoxy-3-propylazetidine structure is primarily achieved through ¹H and ¹³C NMR spectroscopy. Each unique proton and carbon atom in the molecule gives rise to a distinct signal in the respective spectrum, with its chemical shift (δ) indicating its electronic environment.

In the ¹H NMR spectrum, the protons on the azetidine ring at the C2 and C4 positions are chemically equivalent and are expected to appear as a singlet or a complex multiplet depending on the nitrogen's substitution and solvent effects. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet, while the propyl group would show three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons adjacent to the C3 carbon.

In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to each carbon environment within the molecule. The C3 carbon, being a quaternary carbon bonded to both an oxygen and a nitrogen (indirectly), would appear significantly downfield. The carbons of the azetidine ring (C2 and C4) would resonate at a characteristic chemical shift for saturated nitrogen heterocycles. researchgate.netlibretexts.org The carbons of the methoxy and propyl groups would appear in the typical aliphatic region of the spectrum. docbrown.infonih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H 1.5-2.5 (broad s) -
C2-H₂, C4-H₂ ~3.5 (t) ~55-60
C3 - ~75-85
OCH₃ ~3.2 (s) ~50
Propyl-CH₂ ~1.6 (t) ~40
Propyl-CH₂ ~1.4 (sextet) ~17

Advanced NMR Techniques (e.g., NOESY, HMBC) for Stereochemical Assignment and Connectivity

Two-dimensional (2D) NMR techniques are essential for confirming the exact connectivity of atoms that cannot be determined from 1D spectra alone.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). For this compound, HMBC is crucial for confirming the substitution pattern at the C3 position. Key correlations would be observed between the methoxy protons and the C3 carbon, as well as between the protons of the propyl group's first methylene unit and the C3 carbon. science.govyoutube.comyoutube.com This unequivocally proves that both the methoxy and propyl groups are attached to the same carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. While this compound does not have stereocenters at C3, NOESY can still provide valuable structural information. For instance, correlations would be expected between the methoxy group protons and the protons on the azetidine ring (C2/C4), confirming their spatial proximity on the same face of the molecule. nih.govresearchgate.net

Table 2: Key Predicted 2D NMR Correlations for this compound

Experiment Correlating Protons (¹H) Correlating Carbons (¹³C) / Protons (¹H) Information Gained
HMBC OCH₃ C3 Confirms methoxy group attachment to C3.
HMBC Propyl-CH₂ (adjacent to C3) C3, Propyl-CH₂ (central) Confirms propyl group attachment and connectivity.
HMBC C2-H₂, C4-H₂ C3, C4/C2 Confirms azetidine ring structure. nih.gov

| NOESY | OCH₃ | C2-H₂, C4-H₂ | Shows spatial proximity of the methoxy group to the ring protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₈H₁₇NO), the exact molecular weight is 143.1310 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would be observed at m/z 143. The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. Key fragmentation pathways for cyclic amines and ethers include alpha-cleavage (cleavage of a bond adjacent to the heteroatom). whitman.edumiamioh.edustudylib.net

Common fragmentation patterns would include:

Loss of the propyl group: Cleavage of the C3-propyl bond would result in a fragment at m/z 100.

Loss of the methoxy group: Cleavage of the C3-methoxy bond would lead to a fragment at m/z 112.

Ring opening and fragmentation: Alpha-cleavage next to the nitrogen atom, followed by ring opening, is a characteristic pathway for cyclic amines. whitman.eduwhitman.edu This can lead to the loss of ethylene (B1197577) (C₂H₄), resulting in various smaller charged fragments.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
143 [C₈H₁₇NO]⁺˙ Molecular Ion (M⁺˙)
128 [M - CH₃]⁺ Loss of a methyl radical
112 [M - OCH₃]⁺ Loss of a methoxy radical
100 [M - C₃H₇]⁺ Loss of a propyl radical (alpha-cleavage)
70 [C₄H₈N]⁺ Ring fragmentation after initial alpha-cleavage

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. udel.edu

The FT-IR spectrum of this compound would be characterized by the presence of specific absorption bands corresponding to its functional groups.

N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the azetidine ring. ucla.edu

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the propyl and methoxy groups, as well as the azetidine ring. vscht.cz

N-H Bend: An absorption around 1590-1650 cm⁻¹ may be present due to the N-H bending vibration.

C-O Stretch: A strong, characteristic absorption band in the 1075-1150 cm⁻¹ region would confirm the presence of the C-O ether linkage. udel.edu

C-N Stretch: The C-N stretching vibration of the aliphatic amine would appear in the 1020-1250 cm⁻¹ region. researchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Secondary Amine (Azetidine)
2850 - 2960 C-H Stretch Alkane (Propyl, Methoxy, Ring)
1450 - 1470 C-H Bend Alkane
1075 - 1150 C-O Stretch Ether

Table of Mentioned Compounds

Compound Name
This compound

Computational Chemistry in Azetidine Research

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. It is particularly effective for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

In the context of reactions involving 3-Methoxy-3-propylazetidine , DFT calculations could be employed to map out the potential energy surface of a given transformation. For instance, in a ring-opening reaction, DFT can identify the transition state structure, providing geometric and energetic details about the highest energy point along the reaction coordinate. This information is critical for understanding the feasibility and kinetics of the reaction. Recent studies on the synthesis of azetidines, such as through the aza Paternò-Büchi reaction, have utilized DFT to reveal that the competition between the desired [2+2]-cycloaddition and side reactions is determined by the transition-state energies nih.gov. For This compound , DFT could similarly be used to understand its stability and potential decomposition pathways.

Hypothetical DFT Data for a Ring-Opening Reaction of this compound:

Species Method/Basis Set Relative Energy (kcal/mol)
This compound B3LYP/6-31G(d) 0.0
Transition State B3LYP/6-31G(d) +25.4

This table is illustrative and represents the type of data that would be generated from DFT calculations.

Computational Prediction of Reaction Outcomes and Selectivity for Azetidine (B1206935) Synthesis

Computational models have become increasingly sophisticated in predicting the outcomes and selectivity of chemical reactions. For the synthesis of substituted azetidines, these predictive tools can save significant experimental time and resources by identifying the most promising reaction conditions and substrates.

For a target molecule like This compound , computational methods can predict the feasibility of various synthetic routes. For example, in a Lewis acid-catalyzed intramolecular aminolysis of a substituted epoxy amine to form the azetidine ring, computational calculations can predict the regioselectivity of the ring closure frontiersin.org. By calculating the energy barriers for the formation of the azetidine versus a competing pyrrolidine, the model can predict which product will be favored frontiersin.org. This predictive power is essential for designing efficient and selective syntheses of complex azetidines.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape of a molecule is critical to its function and reactivity. Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape of molecules, identifying stable conformers and the energy barriers between them.

The azetidine ring is not planar and can exist in different puckered conformations. For This compound , the substituents at the C3 position will significantly influence the preferred conformation of the ring. Molecular dynamics simulations can model the movement of the atoms over time, providing insight into the flexibility of the ring and the rotational freedom of the propyl and methoxy (B1213986) groups. This analysis is crucial for understanding how the molecule might interact with biological targets or how its shape influences its reactivity in different chemical environments.

Illustrative Conformational Energy Profile for this compound:

Conformer Dihedral Angle (N1-C2-C3-C4) Relative Energy (kcal/mol) Population (%)
Axial-Propyl 25° 0.0 75

This table is a hypothetical representation of results from a conformational analysis.

Analysis of Frontier Orbital Energies in Azetidine-Forming Reactions

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energies and symmetries of these orbitals determine how molecules will interact.

In the synthesis of azetidines, such as through photocycloaddition reactions like the aza Paternò-Büchi reaction, matching the frontier orbital energies of the reacting species is crucial for an efficient process nih.govresearchgate.net. Computational chemistry allows for the precise calculation of HOMO and LUMO energies. For the synthesis of This compound , FMO analysis could be used to select the optimal alkene and imine precursors. By calculating the HOMO-LUMO gap between potential reactants, chemists can predict which pairs will have the most favorable orbital overlap for the desired cycloaddition, leading to higher yields and selectivity nih.govresearchgate.net.

Hypothetical Frontier Orbital Energies for Reactants Leading to an Azetidine:

Molecule HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Propene -10.51 1.98 12.49

This table provides example values to illustrate the application of FMO analysis.

Applications of Azetidine Scaffolds in Advanced Synthetic Chemistry

Azetidines as Versatile Building Blocks in Organic Synthesis

Azetidines are prized as building blocks in organic synthesis due to their unique combination of stability and controlled reactivity. rsc.orgrsc.org The ring strain of approximately 25.4 kcal/mol makes them susceptible to ring-opening reactions under specific conditions, providing access to a variety of functionalized acyclic amine derivatives that would be challenging to synthesize through other methods. rsc.org This strain-release reactivity is a cornerstone of their utility. rsc.org

The rigid, three-dimensional structure of the azetidine (B1206935) ring is another key feature. enamine.net In an era of drug discovery focused on exploring chemical space beyond flat, aromatic systems, the introduction of azetidine moieties provides a way to increase the fraction of sp³-hybridized carbons and confer conformational rigidity. enamine.netresearchgate.net This can lead to improved binding affinity and selectivity for biological targets. enamine.net

Azetidines undergo a variety of synthetic transformations, making them highly versatile. These reactions include nucleophilic ring-opening, cycloadditions, and functionalization at both the ring carbons and the nitrogen atom. rsc.orgnih.gov For instance, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. researchgate.net Furthermore, recent advances have enabled strain-release homologation of azabicyclo[1.1.0]butanes and palladium-catalyzed intramolecular C(sp³)–H amination to construct the azetidine core. rsc.org

Reaction TypeDescriptionSynthetic Utility
Nucleophilic Ring-Opening Cleavage of a C-N or C-C bond by a nucleophile, driven by the release of ring strain.Access to γ-amino alcohols, diamines, and other functionalized linear amines.
[3+2] Cycloadditions Azetines (the unsaturated counterparts of azetidines) can react with 1,3-dipoles. nih.govRapid construction of fused heterocyclic systems containing both four- and five-membered rings. nih.gov
Palladium-Catalyzed C-H Amination Intramolecular cyclization of an amine onto a C(sp³)–H bond to form the azetidine ring. rsc.orgSynthesis of functionalized azetidines with high functional group tolerance. rsc.org
Strain-Release Homologation Reaction of azabicyclo[1.1.0]butanes with nucleophiles to generate substituted azetidines. rsc.orgProvides access to densely functionalized azetidines that are otherwise difficult to prepare. rsc.org

Integration of Azetidine Moieties in Complex Molecular Architectures

The azetidine scaffold is a key component in a variety of natural products and synthetic compounds with significant physiological properties. researchgate.netresearchgate.net Its presence often imparts desirable characteristics such as metabolic stability and improved solubility. researchgate.net The synthesis of these complex molecules requires strategic methods for the introduction and manipulation of the strained four-membered ring.

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like lily-of-the-valley, is a classic example of a naturally occurring azetidine. rsc.org It and its derivatives are crucial starting materials for more complex structures. nih.gov For instance, the potent thrombin inhibitor melagatran (B23205) features a chiral azetidine-2-carboxylate unit, highlighting the importance of this scaffold in medicinal chemistry. nih.gov

The integration of azetidines into larger molecular frameworks often involves either building the azetidine ring at a late stage of the synthesis or using a pre-formed azetidine building block. Late-stage cyclization can be achieved via intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group on a γ-carbon. researchgate.net Alternatively, using functionalized azetidines, such as azetidin-3-one (B1332698) or methyl 2-(azetidin-3-ylidene)acetate, allows for their incorporation into larger structures via reactions like Michael additions or cross-coupling. nih.gov

Compound ClassExampleSignificance
Natural Products Azetidine-2-carboxylic acidFound in nature; serves as a precursor for other bioactive molecules. rsc.orgnih.gov
Pharmaceuticals AzelnidipineAn antihypertensive calcium channel blocker. rsc.orgenamine.net
Pharmaceuticals CobimetinibA mitogen-activated protein kinase inhibitor used in cancer therapy. rsc.org
Pharmaceuticals XimelagatranAn oral anticoagulant containing a chiral azetidine moiety. rsc.org
Marine Alkaloids VariousSome alkaloids from marine sources with cytotoxic and antibacterial activity contain the azetidine subunit. nih.gov

Azetidines as Chiral Templates and Ligands in Asymmetric Catalysis

The conformational rigidity of the azetidine ring makes it an excellent scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. rsc.orgbirmingham.ac.uk When substituted, the puckered four-membered ring creates a well-defined stereochemical environment that can effectively control the facial selectivity of a reaction, leading to high levels of enantioselectivity. birmingham.ac.ukresearchgate.net

Chiral azetidine-derived ligands have been successfully employed in a wide range of metal-catalyzed asymmetric reactions since the 1990s. birmingham.ac.ukresearchgate.net These include Friedel-Crafts alkylations, Henry (nitroaldol) reactions, Michael additions, and diethylzinc (B1219324) additions to aldehydes. birmingham.ac.ukresearchgate.net The ligands often feature coordinating groups, such as hydroxyl or amino functionalities, attached to the azetidine framework. The rigidity of the azetidine core helps to position these groups precisely, creating an effective chiral pocket around the metal center. rsc.org

For example, N-substituted-azetidinyl(diphenylmethyl)methanols have proven to be effective chiral catalysts for the addition of diethylzinc to both aromatic and aliphatic aldehydes, achieving high levels of enantioselectivity. researchgate.net Similarly, copper complexes of cis-configured amino azetidines have been used as catalysts for the asymmetric Henry reaction, yielding products with excellent enantiomeric excess (>99.5% ee). bham.ac.uk The performance of these azetidine-based catalysts is often benchmarked against their more common pyrrolidine- and aziridine-containing counterparts. birmingham.ac.uk

Ligand/Catalyst TypeCatalyzed ReactionMetal CenterAchieved Enantioselectivity
N-Substituted-azetidinyl(diphenylmethyl)methanols researchgate.netDiethylzinc addition to aldehydesZincHigh
L-Azetidine carboxylic acid researchgate.netAsymmetric α-amination of carbonylsOrganocatalyticModerate to Good
Azetidine-derived binuclear zinc catalysts rsc.orgPhospha-Michael additionZincHigh (up to 99% ee)
cis-Amino azetidine complexes bham.ac.ukHenry (nitroaldol) reactionCopperExcellent (>99.5% ee)
Chiral sabox/azetine complexes nih.gov[3+1] CycloadditionCopper(I)High

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Pathways for Azetidines

The synthesis of azetidines, particularly complex and highly substituted analogues like those related to 3-methoxy-3-propylazetidine, remains an area of intense investigation. researchgate.net Traditional methods often face limitations, prompting the development of more sophisticated and efficient strategies. acs.org

Recent advancements have focused on harnessing photochemical and catalytic methods to construct the strained azetidine (B1206935) ring with high precision. One notable approach is the visible light-enabled aza Paternò–Büchi reaction , which provides a mild and direct route to functionalized azetidines from imine and alkene precursors. nih.gov This method has been successfully applied to the synthesis of bicyclic azetidines with high yields and diastereoselectivity. nih.gov

Another promising strategy involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . frontiersin.org This reaction proceeds in high yields and tolerates a wide range of functional groups, offering a versatile pathway to substituted azetidines. frontiersin.org Furthermore, the development of a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has provided a general method for obtaining highly functionalized azetidines, which can serve as versatile building blocks for further chemical modifications. nih.gov

The quest for stereocontrol in azetidine synthesis has led to the development of enantioselective methods. For instance, a gold-catalyzed intermolecular oxidation of alkynes has been employed for the stereoselective synthesis of azetidin-3-ones. nih.gov More recently, a highly enantioselective copper-catalyzed boryl allylation of azetines has been reported, enabling the rapid synthesis of diverse 2,3-disubstituted azetidines. acs.org These methods are crucial for accessing chiral azetidine scaffolds, which are of significant interest in drug discovery.

A modular approach to 3,3-disubstituted azetidines has also been developed, utilizing azetidinylation reagents. acs.org This strategy allows for the direct modification of the azetidine core, facilitating the rapid generation of diverse analogues. acs.org

Table 1: Emerging Synthetic Methodologies for Azetidines
Methodology Key Features Example Application/Significance Reference
Visible Light-Enabled Aza Paternò–Büchi ReactionMild conditions, direct formation of functionalized azetidines from imines and alkenes.Synthesis of bicyclic azetidines in high yields and diastereoselectivity. nih.gov
La(OTf)₃-Catalyzed Intramolecular AminolysisHigh yields, high regioselectivity, tolerance of acid-sensitive and Lewis basic functional groups.Synthesis of azetidines from cis-3,4-epoxy amines. frontiersin.org
Copper-Catalyzed Photoinduced Radical CyclizationGeneral anti-Baldwin 4-exo-dig cyclization of ynamides, good yields of highly functionalized azetidines.Provides versatile azetidine building blocks for further functionalization. nih.gov
Gold-Catalyzed Intermolecular OxidationStereoselective synthesis of azetidin-3-ones from N-propargylsulfonamides.Access to chiral azetidin-3-ones, versatile synthetic intermediates. nih.gov
Copper-Catalyzed Boryl Allylation of AzetinesHighly enantioselective synthesis of 2,3-disubstituted azetidines.Rapid access to diverse chiral azetidine scaffolds. acs.org
Modular Synthesis via Azetidinylation ReagentsDirect modification of the azetidine core for the synthesis of 3,3-disubstituted azetidines.Facilitates rapid generation of diverse azetidine analogues. acs.org

Exploration of Underutilized Reactivity Modes of the Azetidine Ring

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a key feature that dictates their reactivity. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, this strain can be harnessed to drive unique chemical transformations. rsc.orgrsc.org The exploration of underutilized reactivity modes of the azetidine ring is a burgeoning area of research that promises to expand its synthetic utility.

Ring-opening reactions represent a significant class of transformations for azetidines. magtech.com.cnbeilstein-journals.org These reactions can be triggered by various reagents and conditions, often requiring Lewis acid catalysis or conversion to quaternary ammonium (B1175870) salts to proceed. magtech.com.cn The regioselectivity of ring-opening is highly dependent on the substituents on the azetidine ring, with electronic effects playing a crucial role. magtech.com.cn For example, azetidines with unsaturated substituents at the 2-position tend to undergo cleavage of the C2-N bond due to stabilization of the transition state. magtech.com.cn While nucleophilic ring-opening is the most common, other modes such as Stevens rearrangement, ring expansion, and elimination reactions are also possible. magtech.com.cnresearchgate.net

A particularly innovative strategy involves the strain-release functionalization of 1-azabicyclobutanes . This approach provides a modular and programmable route to complex, stereopure azetidines that would be otherwise challenging to synthesize. chemrxiv.org

Furthermore, the reactivity of unsaturated azetidine derivatives, such as 1- and 2-azetines , is an area ripe for exploration. nih.gov The reactive π-bonds within these strained rings can participate in various addition and cycloaddition reactions, providing access to a wide array of substituted and polycyclic azetidines. nih.gov

Table 2: Reactivity Modes of the Azetidine Ring
Reactivity Mode Description Key Influencing Factors Synthetic Utility Reference
Nucleophilic Ring-OpeningCleavage of a C-N bond by a nucleophile, often requiring activation.Substituent electronic and steric effects, nature of the nucleophile, Lewis acid catalysis.Synthesis of functionalized acyclic amines. magtech.com.cn
Strain-Release FunctionalizationReactions of highly strained precursors (e.g., 1-azabicyclobutanes) to form functionalized azetidines.Inherent ring strain of the starting material.Modular and stereocontrolled synthesis of complex azetidines. chemrxiv.org
Reactions of AzetinesAddition and cycloaddition reactions involving the C=N or C=C bond of 1- and 2-azetines, respectively.Presence of the π-bond within the strained ring.Access to a diverse range of substituted and polycyclic azetidines. nih.gov

Advancements in High-Throughput Synthesis and Screening of Azetidine Derivatives

The demand for large and diverse libraries of small molecules for drug discovery and other applications has spurred the development of high-throughput synthesis and screening technologies. The application of these technologies to azetidine chemistry is a critical step towards fully realizing the potential of this scaffold.

Automated synthesis platforms are poised to revolutionize the way azetidine libraries are generated. researchgate.net These systems, which include continuous flow microreactors and capsule-based instruments, enable the rapid and efficient synthesis of compounds with minimal manual intervention. researchgate.netnih.govscribd.com For example, automated flow chemistry has been utilized for the multi-step synthesis of complex heterocycles, demonstrating the potential for producing azetidine derivatives in a similar fashion. nih.govscribd.com The development of next-generation small molecule synthesizers promises to further accelerate this process. chemrxiv.org

The design and synthesis of azetidine-based libraries for specific applications, such as targeting the central nervous system (CNS), is an active area of research. nih.govresearchgate.net By creating diverse collections of azetidine-containing scaffolds, researchers can efficiently screen for compounds with desired biological activities and physicochemical properties. nih.govresearchgate.net The ability to generate large, structurally diverse libraries is essential for identifying novel lead compounds. google.com

Deeper Integration of Computational and Experimental Methodologies in Azetidine Design and Synthesis

The synergy between computational and experimental approaches is becoming increasingly important in modern chemical research. In the context of azetidine chemistry, this integration is facilitating more rational design and efficient synthesis of novel compounds.

Computational modeling is being used to guide the development of new synthetic reactions. mit.edusciencedaily.com For instance, researchers have used computational models to predict the outcome of photocatalyzed reactions for azetidine synthesis, allowing for the pre-screening of substrates and the identification of promising reaction partners. mit.edusciencedaily.com This approach can significantly reduce the amount of trial-and-error experimentation required. mit.edu Computational studies are also crucial for understanding reaction mechanisms, such as elucidating the factors that control the regioselectivity of radical cyclizations to form azetidines. nih.gov

In the realm of drug discovery, in silico analysis plays a vital role in the design of azetidine libraries with optimized properties. nih.govresearchgate.net Computational tools can be used to predict physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential biological activities of virtual compounds before they are synthesized. nih.govnih.govresearchgate.net This data-driven approach allows for the prioritization of synthetic targets and the creation of libraries enriched with compounds that have a higher probability of success in biological screening. nih.govresearchgate.net The integration of computational design with high-throughput synthesis and screening creates a powerful workflow for the discovery of new azetidine-based molecules with valuable applications.

Table 3: Integration of Computational and Experimental Methods in Azetidine Chemistry
Integrated Approach Description Application in Azetidine Chemistry Reference
Reaction Prediction and Optimization Using computational models to predict the feasibility and outcome of chemical reactions.Predicting successful substrate combinations for photocatalyzed azetidine synthesis; understanding regioselectivity in radical cyclizations. nih.govmit.edusciencedaily.com
In Silico Library Design Employing computational tools to design libraries of virtual compounds with desired properties.Designing CNS-focused azetidine libraries with favorable physicochemical and ADME profiles. nih.govresearchgate.net
Mechanism Elucidation Combining experimental and computational studies to gain a deeper understanding of reaction mechanisms.Investigating the role of intermediates and transition states in azetidine-forming reactions. nih.gov
Virtual Screening and Biological Activity Prediction Using computational docking and other in silico methods to predict the biological activity of compounds.Identifying potential anticancer agents among azetidin-2-one (B1220530) derivatives. nih.govresearchgate.net

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